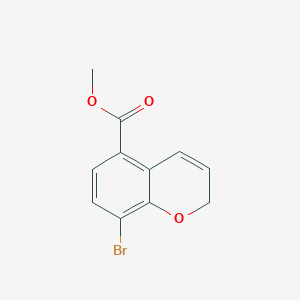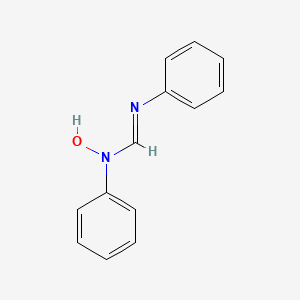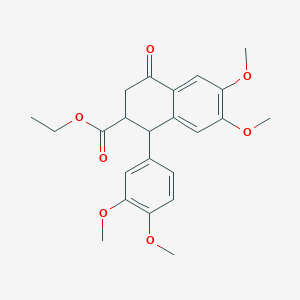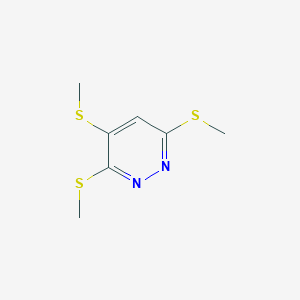![molecular formula C16H16N2O2 B14004823 {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid CAS No. 92966-11-5](/img/structure/B14004823.png)
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is an organic compound with the molecular formula C16H16N2O2. It belongs to the class of azo compounds, which are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This compound is notable for its vibrant color and is often used in dyeing processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid typically involves a diazo coupling reaction. The process begins with the diazotization of 4-ethyl aniline to form the corresponding diazonium salt. This intermediate is then coupled with phenylacetic acid under basic conditions to yield the target compound. The reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain the reaction conditions and ensure consistent product quality. The use of automated systems for temperature control and reagent addition is crucial to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group results in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving azo compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for various applications.
Mecanismo De Acción
The mechanism of action of {4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid involves the interaction of the azo group with biological molecules. The compound can undergo reduction in vivo to form amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with nucleic acids, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- {4-[(e)-(4-Methylphenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Iodophenyl)diazenyl]phenyl}acetic acid
- {4-[(e)-(4-Phenyl)diazenyl]phenyl}acetic acid
Uniqueness
{4-[(e)-(4-Ethylphenyl)diazenyl]phenyl}acetic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with biological targets and its overall efficacy in various applications .
Propiedades
Número CAS |
92966-11-5 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
2-[4-[(4-ethylphenyl)diazenyl]phenyl]acetic acid |
InChI |
InChI=1S/C16H16N2O2/c1-2-12-3-7-14(8-4-12)17-18-15-9-5-13(6-10-15)11-16(19)20/h3-10H,2,11H2,1H3,(H,19,20) |
Clave InChI |
OWWGSXLTWVZPDN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-2-(dipropylamino)ethanol](/img/structure/B14004741.png)


![1-[2-(2-Chloro-6-methylanilino)-4,5-dihydroimidazol-1-yl]-3-phenylpropane-1,3-dione;hydrochloride](/img/structure/B14004762.png)


![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![Benzenebutanoic acid, g-methyl-4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]-g-[4-[[[[4-(phenylazo)phenyl]amino]carbonyl]oxy]phenyl]-(9CI)](/img/structure/B14004784.png)

![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
![1-[Ethoxy-(sulfinylamino)phosphoryl]oxyethane](/img/structure/B14004808.png)



